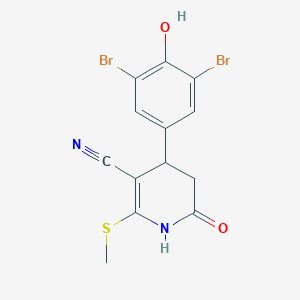
4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H10Br2N2O2S and its molecular weight is 418.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3,5-Dibromo-4-hydroxyphenyl)-2-(methylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family and has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H10Br2N2O2S
- Molecular Weight : 392.11 g/mol
- CAS Number : Not widely referenced in literature but related compounds exist.
Antimicrobial Activity
Research indicates that similar compounds in the tetrahydropyridine class exhibit notable antimicrobial properties. For example, derivatives with brominated phenyl groups have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antibiotics.
Antioxidant Properties
Compounds with dibromo and hydroxy groups have been linked to antioxidant activity. The mechanism typically involves the scavenging of free radicals and the modulation of oxidative stress pathways. Studies have shown that such compounds can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Cytotoxic Effects
The cytotoxicity of tetrahydropyridine derivatives has been evaluated in various cancer cell lines. For instance, one study indicated that a related compound significantly reduced cell viability in breast cancer cells through apoptosis induction. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to interact with nuclear receptors and other protein targets.
- Gene Expression Regulation : The compound could influence gene expression related to inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydropyridine derivatives for their antibacterial properties. The results indicated that compounds with brominated phenyl groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Antioxidant Activity
In a study focusing on oxidative stress, it was found that tetrahydropyridine derivatives could enhance Nrf2 signaling pathways in human keratinocytes. This led to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Study 3: Cytotoxicity in Cancer Cells
Research conducted on breast cancer cell lines showed that treatment with related tetrahydropyridine compounds resulted in significant apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment at concentrations as low as 10 µM .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-(3,5-dibromo-4-hydroxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2S/c1-20-13-8(5-16)7(4-11(18)17-13)6-2-9(14)12(19)10(15)3-6/h2-3,7,19H,4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMYPOUXEIFPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(CC(=O)N1)C2=CC(=C(C(=C2)Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














